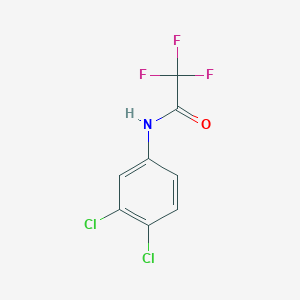

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide

Description

Historical Context of Halogenated Acetamides in Chemical Science

The introduction of halogen atoms into organic molecules has been a long-standing strategy in chemical science to alter their physical, chemical, and biological properties. Halogenated acetamides, in particular, have a rich history, with early studies focusing on their synthesis and reactivity. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This has made them attractive motifs in the development of pharmaceuticals and agrochemicals. Over the decades, the synthetic methodologies for creating these compounds have evolved, allowing for more precise control over their structure and function.

Significance of Trifluoromethyl and Dichlorophenyl Moieties in Organic Chemistry

The trifluoromethyl group (-CF3) is a key functional group in modern organic and medicinal chemistry. nih.gov Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's properties. nih.gov The incorporation of a trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity to biological targets through various non-covalent interactions. nih.gov The trifluoromethyl group is a prevalent feature in many approved pharmaceuticals, highlighting its importance in drug design. digitellinc.com

Similarly, the dichlorophenyl moiety is a common structural element in a wide array of organic compounds, including many with pronounced biological activity. The position of the chlorine atoms on the phenyl ring can influence the molecule's conformation, electronic distribution, and potential for intermolecular interactions. Specifically, the 3,4-dichloro substitution pattern is found in numerous bioactive molecules, contributing to their efficacy.

Current Research Gaps and Future Perspectives for N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide

Despite the recognized importance of its constituent parts, dedicated research focusing solely on this compound appears to be limited in publicly available literature. While the synthesis and properties of analogous compounds are documented, a comprehensive investigation into the specific attributes of this particular molecule is a noticeable research gap.

Future research could fruitfully explore several avenues. A systematic study of its synthesis, optimizing reaction conditions to improve yield and purity, would be a valuable contribution. Detailed characterization of its physicochemical properties, including solubility, melting point, and spectroscopic data, is essential for its potential application. Furthermore, screening for biological activity in various assays could uncover novel therapeutic or agrochemical potential. Investigations into its utility as a synthetic intermediate or as a building block for more complex molecules could also open up new areas of chemical research. The exploration of emerging applications for trifluoromethylated acetamides, in general, suggests a promising future for compounds like this compound in materials science and medicinal chemistry. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUUTXSUYHNAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879273 | |

| Record name | ACETAMIDE, N-(3,4-DICHLOROPHENYL)-2,2,2-TRIFLUOR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64694-85-5 | |

| Record name | ACETAMIDE, N-(3,4-DICHLOROPHENYL)-2,2,2-TRIFLUOR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3,4 Dichlorophenyl 2,2,2 Trifluoroacetamide

Established Synthetic Pathways to N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide

The traditional synthesis of this compound is primarily centered around the formation of a robust amide bond between an aniline (B41778) precursor and a trifluoroacetylating agent. These methods are well-documented and form the bedrock of its laboratory-scale and potential industrial production.

Amidation Reactions and Variations

The most direct and common method for synthesizing this compound is the acylation of 3,4-dichloroaniline (B118046). This transformation can be achieved using several highly reactive trifluoroacetyl sources. A standard laboratory procedure involves the reaction of 3,4-dichloroaniline with trifluoroacetic anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the trifluoroacetic acid byproduct.

Alternatively, trifluoroacetyl chloride can be used in a Schotten-Baumann-type reaction. fishersci.co.uk This involves reacting the amine dissolved in an inert organic solvent, such as dichloromethane, with the acyl chloride, typically in the presence of an aqueous base or a tertiary amine base. fishersci.co.uk Another variation includes the use of methyl trifluoroacetate (B77799), which reacts with the aniline, often at elevated temperatures, to yield the desired amide and methanol (B129727). prepchem.com While less reactive than the anhydride or chloride, this method can be effective. prepchem.com

Peptide coupling reagents, though more commonly associated with biochemistry, also provide a viable route from trifluoroacetic acid itself. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by 3,4-dichloroaniline to form the amide bond. fishersci.co.uk

| Acylating Agent | Typical Base/Activator | Solvent | Key Features |

| Trifluoroacetic anhydride | Pyridine, Triethylamine | Dichloromethane, THF | Highly reactive, fast reaction times, produces trifluoroacetic acid byproduct. |

| Trifluoroacetyl chloride | Triethylamine, Aqueous NaOH | Dichloromethane | High reactivity, generates HCl byproduct requiring a scavenger base. fishersci.co.uk |

| Methyl trifluoroacetate | None (thermal) or Base | Neat or high-boiling solvent | Lower reactivity, requires heating, produces volatile methanol byproduct. prepchem.com |

| Trifluoroacetic acid | EDC, DCC, HATU | DMF, Dichloromethane | Milder conditions, suitable for sensitive substrates, generates urea (B33335) byproducts. fishersci.co.uk |

Precursor Synthesis and Derivatization Strategies

The primary precursors for the synthesis of this compound are 3,4-dichloroaniline and a suitable trifluoroacetylating agent.

3,4-Dichloroaniline: This precursor is typically synthesized via the chlorination of aniline or acetanilide, followed by separation of the desired isomer. A common industrial route involves the nitration of dichlorobenzene followed by the reduction of the nitro group to the amine. For instance, starting from 1,2-dichlorobenzene, nitration yields 1,2-dichloro-4-nitrobenzene, which is then reduced using methods like catalytic hydrogenation or metal-acid reduction (e.g., Fe/HCl) to produce 3,4-dichloroaniline.

Trifluoroacetylating Agents: The trifluoroacetyl moiety is derived from trifluoroacetic acid (TFAA), a commodity chemical.

Trifluoroacetic Anhydride: Produced industrially by the dehydration of trifluoroacetic acid.

Trifluoroacetyl Chloride: Can be prepared from trifluoroacetic acid by reaction with reagents like thionyl chloride or oxalyl chloride.

Methyl Trifluoroacetate: Synthesized through the esterification of trifluoroacetic acid with methanol.

Novel and Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable, efficient, and safer methods for amide bond formation. unife.iteurekalert.org These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Catalytic Methods in Amide Bond Formation

Modern catalysis offers pathways that can avoid the use of stoichiometric activating agents and harsh conditions. While specific catalytic syntheses for this compound are not extensively documented, general advancements in catalytic amidation are applicable. For example, catalytic methods using boronic acids or other Lewis acids can facilitate the direct amidation of trifluoroacetic acid with 3,4-dichloroaniline, bypassing the need for pre-activated derivatives like anhydrides or acid chlorides. Transition-metal catalysis, a cornerstone of modern synthesis, also presents potential routes for C-N bond formation.

Solvent-Free and Atom-Economical Syntheses

To enhance the environmental profile of the synthesis, solvent-free or "neat" reaction conditions are highly desirable. The reaction of 3,4-dichloroaniline with trifluoroacetic anhydride can potentially be run without a solvent, especially if one of the reactants is a liquid. This minimizes solvent waste, which is a major contributor to the environmental impact of chemical processes. digitallibrary.co.in

Atom economy is another key principle of green chemistry. Direct amidation reactions that produce only water as a byproduct are ideal but are often challenging and require high temperatures. The use of catalytic methods is crucial in developing more atom-economical processes that avoid the generation of stoichiometric byproducts like trifluoroacetic acid or urea derivatives from coupling agents.

Flow Chemistry Applications for this compound Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, including active pharmaceutical ingredients (APIs). mdpi.comjst.org.in This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. hes-so.ch

The synthesis of this compound is well-suited for a flow chemistry setup. A hypothetical flow process would involve pumping two separate streams—one containing 3,4-dichloroaniline in a suitable solvent and the other containing trifluoroacetic anhydride—into a T-mixer. hes-so.ch The combined stream would then pass through a heated reactor coil, where the reaction occurs within a precisely controlled residence time. jst.org.innih.gov The superior heat transfer of microreactors allows for the safe handling of the exothermic amidation reaction, even at elevated temperatures, leading to rapid reaction times and high yields. hes-so.ch The output from the reactor could then be directed to in-line purification or workup modules, creating a fully continuous production system. nih.gov

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Handling of large volumes of exothermic reactions can be hazardous. | Small reactor volume enhances safety and control over exotherms. hes-so.ch |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Superior surface-to-volume ratio allows for excellent heat and mass transfer. jst.org.in |

| Scalability | Scaling up can be complex and non-linear ("scale-up issues"). | Scaled by running the system for longer durations or by "numbering-up" (parallel reactors). hes-so.ch |

| Control | Less precise control over reaction time, temperature, and mixing. | Precise, computerized control over residence time, temperature, and stoichiometry. mdpi.com |

| Integration | Difficult to integrate synthesis with purification steps. | Enables in-line purification, workup, and analysis for a continuous process. nih.govnih.gov |

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound typically proceeds via the nucleophilic acyl substitution of 3,4-dichloroaniline with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride. While specific mechanistic studies for this exact transformation are not extensively documented in the literature, the mechanism can be inferred from the well-established principles of nucleophilic acyl substitution. libretexts.orgkhanacademy.org

Transition State Analysis and Reaction Kinetics

The reaction kinetics are expected to follow a second-order rate law, being first order in both the 3,4-dichloroaniline and the trifluoroacetylating agent. The rate of reaction would be influenced by the nature of the solvent, with polar aprotic solvents generally favoring the reaction by stabilizing the charged transition state. The presence of the two electron-withdrawing chlorine atoms on the phenyl ring of the aniline decreases its nucleophilicity, which would be expected to result in a slower reaction rate compared to the acylation of unsubstituted aniline.

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound

| Experiment | [3,4-dichloroaniline] (mol/L) | [Trifluoroacetic anhydride] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This table presents hypothetical data to illustrate the expected second-order kinetics. Actual experimental values are not available in the literature.

Computational Modeling of Reaction Pathways

While specific computational studies on the synthesis of this compound are scarce, density functional theory (DFT) calculations are a powerful tool for investigating the reaction pathways of similar nucleophilic acyl substitution reactions. scirp.orgresearchgate.net Such studies can provide valuable insights into the geometries of reactants, transition states, and products, as well as the activation energies and reaction enthalpies.

Computational modeling of the reaction between 3,4-dichloroaniline and trifluoroacetic anhydride would likely focus on elucidating the structure of the transition state and the tetrahedral intermediate. These calculations could help to quantify the electronic effects of the dichloro-substituents on the reaction barrier. Furthermore, computational models can be used to explore the role of the solvent in the reaction mechanism, providing a more detailed understanding of the reaction at a molecular level.

Derivatization and Analog Synthesis of this compound

The derivatization of this compound can be approached by modifying either the dichlorophenyl moiety or the trifluoroacetamide (B147638) structure. Such modifications can be used to explore structure-activity relationships in various applications.

Modifications of the Dichlorophenyl Moiety

The dichlorophenyl ring of this compound is amenable to various electrophilic aromatic substitution reactions, although the presence of the two deactivating chlorine atoms and the deactivating trifluoroacetamido group would necessitate forcing reaction conditions. Potential modifications could include nitration, further halogenation, or sulfonation.

Alternatively, the synthesis of analogs with different substitution patterns on the phenyl ring can be achieved by starting with the appropriately substituted aniline. For example, using an aminodichlorobromobenzene would lead to a brominated analog. Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed on a suitably functionalized precursor to introduce a variety of substituents onto the aromatic ring.

Table 2: Potential Analogs of this compound via Modification of the Dichlorophenyl Moiety

| Starting Material | Reagents and Conditions | Product |

| This compound | HNO₃, H₂SO₄ | N-(3,4-Dichloro-x-nitrophenyl)-2,2,2-trifluoroacetamide |

| 3,4-Dichloro-5-bromoaniline | Trifluoroacetic anhydride | N-(3,4-Dichloro-5-bromophenyl)-2,2,2-trifluoroacetamide |

| N-(3-Chloro-4-iodophenyl)-2,2,2-trifluoroacetamide | Arylboronic acid, Pd catalyst, base | N-(3-Chloro-4-arylphenyl)-2,2,2-trifluoroacetamide |

This table provides illustrative examples of potential derivatization strategies.

Variations in the Trifluoroacetamide Structure

Modifications to the trifluoroacetamide portion of the molecule are also conceivable. The trifluoromethyl group is generally robust, but recent advances in mechanochemistry have shown that defluorinative arylation of trifluoroacetamides is possible, offering a route to aromatic amides. nih.govacs.org

The amide N-H bond can be a site for derivatization. For instance, N-alkylation or N-arylation could be achieved under basic conditions, although the electron-withdrawing nature of the trifluoroacetyl group makes the N-H proton more acidic and the resulting anion relatively stable. Hydrolysis of the trifluoroacetamide group, typically under basic conditions, would yield the parent 3,4-dichloroaniline. researchgate.net

Synthesis of Isotopic Analogs for Mechanistic Probes

The synthesis of isotopically labeled analogs of this compound can be a valuable tool for mechanistic studies, particularly in biological or environmental fate studies. wikipedia.orgcreative-proteomics.com

Deuterium-labeled analogs could be prepared by using deuterated starting materials. For example, the synthesis could employ deuterated 3,4-dichloroaniline or a deuterated trifluoroacetylating agent. The introduction of deuterium (B1214612) into the aromatic ring could be achieved through methods such as acid-catalyzed exchange or by starting with a deuterated benzene (B151609) derivative.

For labeling with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N), the synthesis would require the use of starting materials enriched with these isotopes. For instance, ¹⁵N-labeled 3,4-dichloroaniline could be used to introduce the ¹⁵N label into the amide nitrogen. Similarly, a ¹³C-labeled trifluoroacetylating agent would place the label on the carbonyl carbon or the trifluoromethyl carbon, depending on the precursor.

Table 3: Potential Synthetic Routes to Isotopic Analogs of this compound

| Isotopic Label | Labeled Precursor | Synthetic Step |

| Deuterium (on phenyl ring) | 3,4-Dichloroaniline-d₃ | Acylation with trifluoroacetic anhydride |

| ¹⁵N | 3,4-Dichloro-¹⁵N-aniline | Acylation with trifluoroacetic anhydride |

| ¹³C (carbonyl) | Trifluoroacetic-¹³C-anhydride | Acylation of 3,4-dichloroaniline |

This table outlines plausible strategies for the synthesis of isotopically labeled analogs.

Advanced Structural Elucidation and Spectroscopic Characterization of N 3,4 Dichlorophenyl 2,2,2 Trifluoroacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, involving ¹H, ¹³C, and ¹⁹F nuclei, is essential for an unambiguous assignment of its structure.

Advanced ¹H, ¹³C, ¹⁹F NMR Techniques

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides fundamental information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide proton. The 3,4-disubstituted aromatic ring gives rise to a characteristic splitting pattern. H-2 (adjacent to the amide group) would appear as a doublet, H-6 as a doublet of doublets, and H-5 as a doublet. The amide proton (N-H) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically acquired with proton decoupling, would show distinct signals for each unique carbon atom. thieme-connect.de The carbonyl carbon of the amide group is expected at the downfield region of the spectrum. The trifluoromethyl group carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have distinct chemical shifts influenced by the chlorine and trifluoroacetamide (B147638) substituents.

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR is a highly valuable technique. nih.gov It is expected to show a single resonance for the three equivalent fluorine atoms. researchgate.net The chemical shift of the -CF₃ group in trifluoroacetamides typically appears in a well-defined region of the spectrum, generally between -70 and -80 ppm relative to a standard like CFCl₃ or Trifluoroacetic acid (TFA). rsc.orgcolorado.edu Proton coupling to the amide N-H might be observed under certain conditions, which would appear as a doublet. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (Amide) | ¹H | 8.0 - 9.5 | br s | - |

| H-2 | ¹H | ~7.8 | d | J ≈ 2.5 |

| H-5 | ¹H | ~7.4 | d | J ≈ 8.5 |

| H-6 | ¹H | ~7.6 | dd | J ≈ 8.5, 2.5 |

| C=O | ¹³C | 155 - 160 | q | ²J(C,F) ≈ 35-40 |

| C-1 | ¹³C | ~136 | s | - |

| C-2 | ¹³C | ~120 | s | - |

| C-3 | ¹³C | ~133 | s | - |

| C-4 | ¹³C | ~128 | s | - |

| C-5 | ¹³C | ~122 | s | - |

| C-6 | ¹³C | ~121 | s | - |

| CF₃ | ¹³C | ~116 | q | ¹J(C,F) ≈ 285-295 |

| CF₃ | ¹⁹F | -75 to -77 | s | - |

Note: Predicted values are based on data from analogous compounds and general spectroscopic principles. Actual experimental values may vary based on solvent and other experimental conditions.

2D NMR Methods for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for probing the spatial relationships between atoms. harvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between H-5 and H-6, confirming their ortho relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the signals for the C-2/H-2, C-5/H-5, and C-6/H-6 pairs.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment could provide information about the through-space proximity of the fluorine atoms to specific protons, which is useful for conformational analysis around the amide bond. nih.gov

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy provides detailed information on the structure and dynamics of molecules in the solid phase. nih.govmst.edu Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural data. taylorandfrancis.com

For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and analyze intermolecular interactions such as hydrogen bonding involving the amide group. mit.edu Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra. While no specific ssNMR studies on this compound are publicly available, the technique remains a powerful tool for characterizing its solid-form properties. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ekb.eg These methods are excellent for identifying functional groups and providing a molecular fingerprint.

Characteristic Vibrational Modes and Functional Group Assignment

The IR and Raman spectra of this compound would be characterized by vibrations associated with the amide linkage, the trifluoromethyl group, and the dichlorinated benzene (B151609) ring.

Amide Group Vibrations: The N-H stretching vibration is expected as a sharp band in the 3200-3400 cm⁻¹ region. The amide I band (primarily C=O stretching) is a very strong absorption typically found between 1650 and 1700 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) usually appears around 1550-1600 cm⁻¹.

Trifluoromethyl Group Vibrations: The C-F stretching modes of the -CF₃ group are very strong in the IR spectrum and are expected in the 1100-1300 cm⁻¹ region.

Aromatic Ring and C-Cl Vibrations: C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected at lower frequencies, typically in the 600-800 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Amide | 3200 - 3400 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium | Medium |

| Amide I (C=O Stretch) | Amide | 1650 - 1700 | Strong | Medium |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1550 - 1600 | Strong | Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 | Very Strong | Medium |

| C-Cl Stretch | Dichlorophenyl | 600 - 800 | Strong | Strong |

Note: Predicted values are based on data from analogous compounds and general spectroscopic principles.

Theoretical IR and Raman Spectra Prediction

In the absence of experimental spectra, or to aid in their interpretation, theoretical calculations can be employed to predict the vibrational frequencies and intensities. mdpi.com Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), are commonly used for this purpose. researchgate.net

The process involves first optimizing the molecular geometry to find the lowest energy conformation. Subsequently, a frequency calculation is performed on the optimized structure, which yields the harmonic vibrational frequencies, IR intensities, and Raman activities. mdpi.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. researchgate.net Such theoretical predictions can provide a complete vibrational spectrum, aiding in the assignment of complex spectral regions and confirming the proposed structure.

X-ray Crystallography and Single-Crystal Diffraction Studies

The molecular conformation of this compound is largely dictated by the geometry of the central amide linkage (-NH-C=O). This group is expected to be planar or nearly planar due to resonance, a common feature in amide-containing structures. nih.govnih.gov The key conformational variables are the torsion angles defining the orientation of the 3,4-dichlorophenyl ring and the trifluoroacetamide group relative to this amide plane.

Crystal packing, or the arrangement of molecules within the unit cell, is governed by the imperative to maximize stabilizing intermolecular forces. In related acetamides, molecules often arrange into layered structures or herringbone patterns, driven by a combination of hydrogen bonding and other weaker interactions. researchgate.net

Table 1: Predicted Crystallographic and Conformational Parameters for this compound based on Analogous Structures

| Parameter | Expected Value/Feature | Rationale based on Analogues |

| Amide Group Geometry | Planar | Resonance stabilization is a characteristic feature of the amide bond. nih.gov |

| C-N-C=O Torsion Angle | ~180° (trans) | The trans conformation is energetically favored in secondary amides. |

| Phenyl-Amide Dihedral Angle | 40° - 70° | Steric interactions between the ring and the amide group prevent coplanarity. researchgate.netnih.gov |

| Crystal System | Monoclinic or Orthorhombic | These systems are common for substituted acetamide (B32628) derivatives. researchgate.netresearchgate.net |

| Packing Motif | Chain or sheet formation | Driven by strong intermolecular hydrogen bonds. nih.gov |

The solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions. The most significant of these is the hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is a classic and robust feature in the crystal structures of primary and secondary amides. nih.gov

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight, elemental composition, and structural features.

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to within 5 parts per million, ppm), which allows for the unambiguous determination of a compound's elemental formula. pnnl.gov The molecular formula of this compound is C₈H₄Cl₂F₃NO. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated exact mass serves as a benchmark for experimental verification by HRMS.

The ability of HRMS to distinguish between ions with very similar nominal masses makes it an essential tool for confirming the identity of a compound and differentiating it from potential isomers or impurities. nih.gov

Table 2: Exact Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₈H₄Cl₂F₃NO |

| Theoretical Monoisotopic Mass | 256.9622 Da |

| Ion Adduct (Example) | [M+H]⁺ (Protonated Molecule) |

| Theoretical Exact Mass of [M+H]⁺ | 257.9700 Da |

| Ion Adduct (Example) | [M-H]⁻ (Deprotonated Molecule) |

| Theoretical Exact Mass of [M-H]⁻ | 255.9544 Da |

Tandem mass spectrometry (MS/MS) is a technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, collision-induced dissociation (CID) would likely induce cleavage at the most labile bonds.

Key fragmentation pathways for trifluoroacetylated amines often involve the cleavage of the amide bond. researchgate.net The primary fragmentation events anticipated for this molecule include:

Alpha-cleavage: Scission of the bond between the carbonyl carbon and the trifluoromethyl group, leading to the loss of a •CF₃ radical (mass 69 Da).

Amide Bond Cleavage: Fission of the C-N bond, which can result in either the [CF₃CO]⁺ ion (m/z 97) or the dichlorophenylamine radical cation. A more common pathway involves a hydrogen rearrangement followed by cleavage to yield a neutral trifluoroacetamide molecule and the 3,4-dichloroaniline (B118046) cation. researchgate.net

Loss of Chlorine: Fragmentation of the aromatic ring through the loss of a chlorine atom or HCl.

Analyzing these fragmentation pathways allows for the confirmation of the different structural motifs within the molecule—the trifluoroacetyl group and the dichlorinated phenyl ring. libretexts.org

Table 3: Predicted Major Fragment Ions in MS/MS Analysis

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 256.96 ([M]⁺•) | 187.96 | •CF₃ | [C₇H₄Cl₂NO]⁺• |

| 256.96 ([M]⁺•) | 160.98 | CF₃CONH₂ | [C₆H₄Cl₂]⁺• |

| 256.96 ([M]⁺•) | 97.00 | •C₇H₄Cl₂N | [CF₃CO]⁺ |

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution as they drift through a gas-filled cell under the influence of a weak electric field. nih.govoarjbp.com This separation provides a measure of the ion's rotationally averaged collision cross-section (CCS), which is a characteristic physical property. publications.gc.ca

Table 4: Predicted Collision Cross Section (CCS) Data for Conformational Analysis

| Ion Adduct | Predicted CCS (Ų) | Technique/Basis | Potential Application |

| [M+H]⁺ | ~145 - 155 | Computational Prediction | Separation of rotational isomers based on the orientation of the dichlorophenyl ring. |

| [M+Na]⁺ | ~150 - 160 | Computational Prediction | Analysis of different coordination geometries of the sodium adduct. |

Computational and Theoretical Chemistry Investigations of N 3,4 Dichlorophenyl 2,2,2 Trifluoroacetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide. These methods allow for the precise calculation of molecular orbitals, charge distribution, and the energetics of different molecular states.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing dichlorophenyl ring and the trifluoroacetamide (B147638) group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich dichlorophenyl ring, while the LUMO is expected to be centered on the electron-deficient trifluoroacetamide moiety. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic transitions. nih.gov

Substituents on the phenyl ring and the amide group can significantly modulate the energies of these frontier orbitals. rsc.orgresearchgate.net For this compound, the chlorine and trifluoromethyl groups, both being electron-withdrawing, are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted acetanilide.

Table 1: Representative Frontier Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: This data is illustrative and based on typical values for similar aromatic amides. Actual values would require specific DFT calculations.

Charge Distribution and Electrostatic Potentials

The charge distribution within this compound is highly polarized due to the presence of electronegative atoms (N, O, F, Cl). Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing the charge distribution on the molecular surface. wolfram.comlibretexts.orgavogadro.cc Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-deficient areas, prone to nucleophilic attack. ucla.edu

For this molecule, the oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl group are expected to exhibit strong negative electrostatic potentials. Conversely, the hydrogen atom of the amide group and the carbon atom of the carbonyl group will show positive electrostatic potentials. The aromatic ring will present a more complex potential surface, with the chlorine atoms influencing the charge distribution. The electrostatic potential at the carbonyl carbon atom can be a useful index for predicting the reactivity of the amide towards hydrolysis. acs.org

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| O (carbonyl) | -0.60 |

| N (amide) | -0.45 |

| C (carbonyl) | +0.75 |

| H (amide) | +0.35 |

| Average F | -0.30 |

Note: This data is illustrative and based on typical values for similar aromatic amides. Actual values would require specific DFT calculations.

Energetics of Conformations and Tautomers

This compound can exist in different conformations due to rotation around the N-C(phenyl) and N-C(carbonyl) bonds. The relative energies of these conformers determine the molecule's preferred shape. The planar conformation of the amide group is generally favored due to resonance stabilization. plos.org However, steric hindrance between the ortho-substituent on the phenyl ring and the amide group can lead to a twisted conformation. For the 3,4-dichloro substitution, this steric clash is less pronounced than for ortho-substituted analogues.

Computational studies on similar N-aryl amides have shown that the energy barrier to rotation around the N-C(phenyl) bond can be significant. plos.org The trifluoroacetamide group can also exist in E- and Z-conformers with respect to the C-N bond, with the E-conformer generally being more stable. nih.govacs.org

Amide-imidol tautomerism is a possibility for this compound, where a proton migrates from the nitrogen to the carbonyl oxygen. Quantum chemical calculations can predict the relative energies of the amide and imidol tautomers and the energy barrier for this transition. For most simple amides, the amide form is significantly more stable than the imidol form. researchgate.netorientjchem.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with solvents.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of this compound involves mapping the potential energy surface as a function of key dihedral angles, such as the one defining the twist of the phenyl ring relative to the amide plane. This analysis reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively, as well as the transition states connecting them.

The conformational energy profile of N-aryl acetamides is influenced by a balance of resonance stabilization, which favors planarity, and steric and electrostatic interactions. plos.org The presence of the bulky and electronegative trifluoromethyl group will have a significant impact on the conformational preferences and the rotational energy barriers.

Simulations of Solvent Effects on Molecular Structure

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments. The explicit inclusion of solvent molecules in the simulation allows for the investigation of solute-solvent interactions, such as hydrogen bonding, and their influence on the conformational equilibrium of the molecule.

The choice of solvent can significantly affect the preferred conformation. Polar solvents may stabilize more polar conformers, while nonpolar solvents will favor less polar ones. MD simulations of halogenated organic molecules require carefully parameterized force fields to accurately describe interactions such as halogen bonding, which can play a role in the condensed phase behavior of this compound. nih.govresearchgate.netnih.govmdpi.commdpi.com The simulation results can provide information on the solvation structure around the molecule and the dynamics of its conformational transitions in solution.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. By approximating the electron density of a system, DFT allows for the calculation of various molecular properties, providing insights that are often in close agreement with experimental data. For this compound, DFT studies are instrumental in understanding its spectroscopic behavior and chemical reactivity. researchgate.netpnrjournal.com

DFT calculations can accurately predict spectroscopic parameters, which is crucial for the structural elucidation and characterization of this compound. nih.gov These theoretical predictions, when compared with experimental spectra, provide a comprehensive understanding of the molecule's quantum chemical properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra are performed using methods like the Gauge-Invariant Atomic Orbital (GIAO). nih.gov These calculations yield predicted chemical shifts for ¹H and ¹³C atoms. For this compound, the electron-withdrawing nature of the dichlorophenyl and trifluoroacetyl groups significantly influences the chemical shifts of nearby protons and carbons. DFT calculations can pinpoint these shifts, aiding in the assignment of peaks in experimentally obtained spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are computed by calculating the harmonic vibrational frequencies of the molecule's equilibrium geometry. nih.gov For this compound, characteristic vibrational modes include N-H stretching, C=O stretching of the amide group, C-F stretching of the trifluoromethyl group, and various vibrations of the dichlorinated benzene (B151609) ring. The calculated frequencies and intensities can be correlated with experimental IR data to confirm the molecular structure. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the aromatic ring and the amide group. nih.gov The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to understand the electronic properties of the molecule. unair.ac.id

| Table 1: Predicted Spectroscopic Parameters for this compound | ||

|---|---|---|

| Spectroscopic Technique | Parameter | Predicted Value Range |

| NMR | ¹H Chemical Shift (ppm) | 7.0 - 8.5 (aromatic), 8.5 - 9.5 (amide N-H) |

| ¹³C Chemical Shift (ppm) | 115 - 140 (aromatic), 116 (q, CF₃), 155 (q, C=O) | |

| IR | N-H Stretch (cm⁻¹) | 3250 - 3400 |

| C=O Stretch (cm⁻¹) | 1680 - 1720 | |

| C-F Stretch (cm⁻¹) | 1100 - 1300 | |

| UV-Vis | λmax (nm) | 200 - 300 |

Note: The values in the table are illustrative and based on typical ranges for similar functional groups. Actual calculated values would depend on the specific level of theory and basis set used.

DFT is also utilized to compute various reactivity descriptors that provide insights into the chemical behavior of a molecule.

Fukui Functions: The Fukui function is a local reactivity descriptor used to identify which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. researchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de

f+(r) corresponds to nucleophilic attack (attack by an electron donor) and identifies the most electrophilic sites.

f-(r) corresponds to electrophilic attack (attack by an electron acceptor) and identifies the most nucleophilic sites.

f0(r) relates to radical attack.

For this compound, Fukui function analysis would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack, while the nitrogen and oxygen atoms, as well as the aromatic ring, could be susceptible to electrophilic attack.

Electrostatic Potential Surface (ESP): The ESP map is a visual representation of the charge distribution in a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density that are susceptible to nucleophilic attack.

Green regions represent neutral potential.

In this compound, the ESP map would be expected to show a negative potential (red) around the carbonyl oxygen and the fluorine atoms due to their high electronegativity. researchgate.net A positive potential (blue) would likely be observed around the amide hydrogen, making it a potential hydrogen bond donor. The dichlorophenyl ring would exhibit a complex potential distribution due to the presence of the electronegative chlorine atoms.

In Silico Prediction of Reactivity and Stability

In silico methods, particularly those based on quantum chemistry, provide a powerful means to predict the reactivity and stability of molecules without the need for laboratory experiments. nih.gov These predictions are often based on the analysis of frontier molecular orbitals (FMOs) and other calculated quantum chemical parameters. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule a better nucleophile.

The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater tendency to accept electrons, making the molecule a better electrophile.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, the presence of strong electron-withdrawing groups is expected to lower both the HOMO and LUMO energy levels, and the magnitude of the energy gap would provide a quantitative measure of its stability.

| Table 2: In Silico Reactivity and Stability Parameters | |

|---|---|

| Parameter | Significance |

| HOMO Energy | Indicates nucleophilicity (electron-donating capacity) |

| LUMO Energy | Indicates electrophilicity (electron-accepting capacity) |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability and reactivity |

| Chemical Hardness (η) | Measures resistance to change in electron configuration |

| Electronegativity (χ) | Measures the power of an atom to attract electrons |

By calculating these parameters, computational chemists can build a detailed profile of the reactivity and stability of this compound, guiding further experimental studies and applications. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 3,4 Dichlorophenyl 2,2,2 Trifluoroacetamide Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a fundamental tool in medicinal and agricultural chemistry. nih.gov It establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. unipd.it For analogs of N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide, QSAR models are instrumental in predicting their chemical reactivity and potential efficacy, thereby guiding the synthesis of more potent derivatives. nih.govresearchgate.net

The foundation of a robust QSAR model lies in the meticulous selection of molecular descriptors. These numerical values quantify different aspects of a molecule's structure and properties. nih.gov For halogenated acetamides, a combination of topological, electronic, and steric descriptors is typically employed to capture the full spectrum of structural influences on activity.

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule. They account for atomic connectivity, molecular size, shape, and branching. nih.gov Examples include molecular connectivity indices and electrotopological state (E-state) indices, which help identify specific structural features and their surrounding environment. nih.gov

Electronic Descriptors: These descriptors provide insight into the electron distribution within the molecule, which is crucial for chemical reactions and intermolecular interactions. Quantum chemical calculations are often used to determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. jksus.orgucsb.edu For instance, molecules with high HOMO energies are better electron donors, while those with low LUMO energies are better electron acceptors. ucsb.edu

Steric Descriptors: These parameters describe the three-dimensional arrangement of atoms in a molecule. They are critical for understanding how a molecule fits into a potential binding site. While not explicitly detailed in the provided context for this specific class, common steric descriptors include molecular volume, surface area, and ovality.

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

Once descriptors are calculated, various statistical methods are used to build the QSAR equation that links them to biological activity. nih.gov The goal is to create a model that is not only descriptive of the training data but also predictive for new, untested compounds.

Common statistical techniques include:

Multiple Linear Regression (MLR): This is one of the most common methods, creating a simple and easily interpretable linear equation. nih.gov However, it can be sensitive to descriptors that are correlated with each other. nih.gov

Principal Component Regression (PCR) and Partial Least Squares (PLS): These methods are more advanced and can handle datasets where descriptors are inter-correlated. scispace.com They work by creating new, uncorrelated variables (principal components or latent variables) from the original descriptors. scribd.com

Genetic Algorithms (GA): Used for variable selection, a genetic algorithm can efficiently search through a large pool of descriptors to find the subset that produces the most statistically significant model, often in combination with PLS (GA-PLS). researchgate.netbrieflands.com

The reliability and predictive power of a QSAR model are evaluated using several statistical parameters. A good model must be statistically significant and have strong predictive capability, which is assessed through rigorous validation. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Indication of a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Represents the proportion of variance in the biological activity that is explained by the model. unipd.it | Value close to 1.0 |

| Q² (Cross-validated R²) | Measures the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. nih.gov | High value (e.g., > 0.5) |

| R²_pred (External Validation R²) | Assesses the model's ability to predict the activity of an external set of compounds not used in model development. jksus.org | High value (e.g., > 0.6) |

| F-statistic (F-test value) | Indicates the statistical significance of the regression model. unipd.it | High value, with a low p-value |

| s (Standard Deviation of Error) | Measures the deviation of the predicted values from the observed values. nih.gov | Low value |

Pharmacophore Generation and Molecular Recognition (Theoretical Frameworks)

Pharmacophore modeling is a cornerstone of rational drug design that focuses on the essential 3D arrangement of molecular features necessary for biological activity. nih.gov A pharmacophore represents the key interaction points a molecule makes with its biological target, rather than its specific chemical structure. nih.gov

A pharmacophore model is composed of abstract features that represent potential molecular interactions. For analogs of this compound, these features are inferred from their common structural elements and potential binding modes with a target. mdpi.com Common pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): Atoms with lone pairs of electrons (e.g., carbonyl oxygen, nitrogen atoms) that can accept a hydrogen bond.

Hydrogen Bond Donors (HBD): Atoms with an attached hydrogen (e.g., N-H in the amide group) that can donate a hydrogen bond.

Hydrophobic (HY) / Aromatic (AR) Features: Non-polar groups, such as the dichlorophenyl ring, that can engage in hydrophobic or aromatic (e.g., pi-pi stacking) interactions.

Positive/Negative Ionizable Centers: Groups that can carry a formal charge at physiological pH.

The spatial relationship—distances and angles—between these features is critical for the model's specificity. biointerfaceresearch.com

There are two primary approaches to generating a pharmacophore model, depending on the available information about the biological target. nih.gov

Ligand-Based Modeling: This method is used when the 3D structure of the biological target is unknown. mdpi.com The model is derived by superimposing a set of known active molecules and extracting the common chemical features that are presumed to be responsible for their activity. nih.govnih.gov The HypoGen algorithm, for example, can generate hypotheses based on the chemical features of active compounds in a training set. nih.govresearchgate.net

Structure-Based Modeling: When the 3D crystal structure of the target (e.g., an enzyme or receptor) is available, a pharmacophore can be generated directly from the interactions observed between the target and a bound ligand. nih.govbiointerfaceresearch.com This approach provides a highly accurate map of the key interaction points within the binding site, such as specific hydrogen bonds with amino acid residues or hydrophobic contacts. nih.govbiointerfaceresearch.com This method is powerful for identifying the structural requirements for effective ligand-receptor binding. biointerfaceresearch.com

Computational Design of this compound Analogs

The ultimate goal of SAR, QSAR, and pharmacophore studies is to guide the computational design of new and improved molecules. nih.gov These models provide a roadmap for modifying the parent structure of this compound to enhance desired properties.

The design process is an iterative cycle of computational prediction and, ideally, experimental validation. nih.gov Insights from a validated QSAR model can suggest which substituents to add or modify to improve activity. For instance, if a QSAR model indicates that a negative electrostatic potential in a certain region is beneficial, designers can introduce electron-withdrawing groups at that position. researchgate.netbrieflands.com

Similarly, a pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. researchgate.net This in silico screening process can rapidly identify novel chemical scaffolds that match the essential pharmacophoric features and are therefore likely to be active. biointerfaceresearch.com The most promising "hits" from this screening can then be further optimized using molecular docking simulations to predict their binding orientation and affinity within a target's active site, leading to the design of novel, potent analogs. mdpi.comnih.gov

An article on the requested topic cannot be generated at this time. Extensive searches for scientific literature concerning "this compound" have revealed a significant lack of published research focusing on its Structure-Activity Relationship (SAR) studies and molecular design principles.

Specifically, there is no available information regarding:

Structure-Activity Relationship (SAR) Studies: No studies were found that detail the relationship between the chemical structure of this compound and its biological activity.

Virtual Screening and Library Design: There is no literature describing the use of virtual screening techniques or the design of compound libraries based on the this compound scaffold.

De Novo Design Approaches: Research on the application of de novo design methodologies to create novel analogs of this compound with enhanced properties is not present in the public domain.

Due to the absence of this fundamental data, it is not possible to construct a thorough, informative, and scientifically accurate article that adheres to the provided outline. The generation of such an article would necessitate speculation and the fabrication of data, which would be scientifically unsound.

Mechanistic Reactivity and Environmental Degradation Pathways of N 3,4 Dichlorophenyl 2,2,2 Trifluoroacetamide

Chemical Hydrolysis and Solvolysis Mechanisms

The hydrolysis of N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide involves the cleavage of the amide bond. This reaction is anticipated to be significantly influenced by pH and temperature. The trifluoroacetyl group is a strong electron-withdrawing group, which generally makes the amide carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or hydroxide (B78521) ions. However, the stability of the resulting trifluoroacetate (B77799) anion can also influence the reaction kinetics.

Kinetic Studies under Varied pH and Temperature Conditions

Specific kinetic studies detailing the hydrolysis rates of this compound under varied pH and temperature conditions are not readily found in the literature. Generally, amide hydrolysis can proceed through acid-catalyzed, neutral, and base-catalyzed pathways.

Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by water.

Neutral Conditions: The uncatalyzed hydrolysis by water is typically very slow at ambient temperatures.

Alkaline Conditions: Base-catalyzed hydrolysis is often the most rapid pathway for amides. The hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. The presence of the electron-withdrawing trifluoroacetyl group is expected to make the amide proton more acidic, potentially leading to N-deprotonation under strongly basic conditions, which could affect the hydrolysis mechanism.

Increased temperature would be expected to increase the rate of hydrolysis across all pH conditions, in accordance with the Arrhenius equation. Without experimental data, a quantitative data table cannot be constructed.

Identification of Hydrolysis Products and Pathways

The primary pathway for the hydrolysis of this compound is the cleavage of the amide (C-N) bond. This reaction would yield two primary products:

Trifluoroacetic acid

The reaction can be represented as follows:

C₈H₄Cl₂F₃NO + H₂O → C₆H₅Cl₂N + C₂HF₃O₂

Under strongly alkaline conditions, the trifluoroacetic acid would exist as the trifluoroacetate salt. No studies identifying other minor hydrolysis products or alternative degradation pathways were found.

Photochemical Degradation Mechanisms

The photochemical degradation of this compound would be initiated by the absorption of ultraviolet (UV) radiation. The aromatic ring system (3,4-dichlorophenyl) is the primary chromophore expected to absorb environmentally relevant UV light (wavelengths > 290 nm).

UV-Vis Absorption Characteristics and Quantum Yields

Specific UV-Vis absorption spectra and quantum yield data for this compound are not available in the reviewed literature. Typically, chlorinated aromatic compounds exhibit absorption maxima in the UV region. The presence of the acetamide (B32628) group would likely modify the absorption profile compared to dichlorobenzene. The quantum yield, which is the efficiency of a photochemical process, would need to be determined experimentally and would be crucial for predicting the photodegradation rate in the environment.

Identification of Photoproducts and Degradation Pathways

While specific studies on this compound are lacking, the photodegradation of chlorinated aromatic compounds often proceeds via reductive dechlorination. Upon absorption of UV light, the excitation of the molecule can lead to the cleavage of a carbon-chlorine bond. This homolytic cleavage would produce a dichlorophenyl radical and a chlorine radical.

Potential photoproducts could arise from several pathways:

Reductive Dechlorination: The aryl radical can abstract a hydrogen atom from the solvent or other organic matter, leading to the formation of monochlorinated N-phenyl-2,2,2-trifluoroacetamides and eventually N-phenyl-2,2,2-trifluoroacetamide.

Photo-hydrolysis: The excited state of the molecule may be more susceptible to hydrolysis, potentially leading to the formation of dichlorinated aniline (B41778) and trifluoroacetic acid, or chlorinated phenols if the chlorine atom is replaced by a hydroxyl group.

Oxidative Degradation: In the presence of oxygen and radical species like hydroxyl radicals (•OH), more complex degradation pathways involving hydroxylation of the aromatic ring and subsequent ring-opening can occur.

Without experimental evidence, the exact nature and distribution of photoproducts remain speculative.

Role of Sensitizers and Quenchers in Photodegradation

The role of sensitizers and quenchers in the photodegradation of this specific compound has not been documented. In general environmental scenarios:

Sensitizers: Natural organic matter, such as humic and fulvic acids, can act as photosensitizers. They absorb sunlight and transfer the energy to the target compound or generate reactive oxygen species (like singlet oxygen and hydroxyl radicals) that can accelerate degradation.

Quenchers: Some substances present in natural waters can quench the excited state of the molecule, dissipating the absorbed energy and thus inhibiting photodegradation.

The extent to which these processes influence the photodegradation of this compound would require specific experimental investigation.

Oxidative and Reductive Transformation Pathways

The environmental degradation of this compound is governed by its susceptibility to oxidative and reductive processes. These transformations are largely dictated by the chemical reactivity of its dichlorophenyl, amide, and trifluoroacetyl moieties. While specific experimental data for this compound is limited, its degradation pathways can be inferred from the known reactivity of structurally similar halogenated and fluorinated organic compounds.

Reactions with Reactive Oxygen Species (ROS)

In the environment, reactive oxygen species (ROS) such as hydroxyl radicals (•OH), are highly reactive and can initiate the degradation of organic pollutants. The reaction of •OH with this compound is expected to proceed primarily through addition to the aromatic ring. This would lead to the formation of hydroxylated intermediates. The dichlorophenyl ring is the most likely site of initial attack due to the electron-donating character of the amide group, which activates the ring towards electrophilic attack.

Further oxidation of these hydroxylated intermediates could lead to ring cleavage, ultimately resulting in the mineralization of the aromatic portion of the molecule. The trifluoroacetamide (B147638) group is generally more resistant to oxidative attack due to the electron-withdrawing nature of the fluorine atoms. However, under aggressive oxidative conditions, cleavage of the amide bond could occur, leading to the formation of 3,4-dichloroaniline and trifluoroacetic acid. Predictive models for the degradation of halogenated disinfection byproducts by hydroxyl radicals have been developed and could potentially be adapted to estimate the reactivity of this compound. nih.gov

Electrochemical Reduction Studies

Electrochemical reduction offers a potential pathway for the degradation of halogenated organic compounds. For this compound, reductive dechlorination of the dichlorophenyl ring is a probable transformation. This process involves the stepwise removal of chlorine atoms, leading to the formation of mono-chlorinated and ultimately non-chlorinated phenyl derivatives. The potential for reductive dechlorination is influenced by the electron-withdrawing nature of the trifluoroacetamide group, which can facilitate the acceptance of electrons by the aromatic ring.

Another potential reductive pathway is the cleavage of the C-N amide bond, which would yield 3,4-dichloroaniline and 2,2,2-trifluoroacetamide. The trifluoromethyl group itself is generally resistant to reduction. Studies on the electrochemical reduction of other halogenated aromatic compounds can provide insights into the likely reduction potentials and products for this molecule.

Environmental Fate Modeling (Abiotic Degradation)

Modeling the environmental fate of this compound is crucial for predicting its persistence and potential for transport in various environmental compartments. Abiotic degradation processes, such as hydrolysis and photolysis, are key factors in these models.

Kinetic Rate Constant Determination

To date, specific experimentally determined kinetic rate constants for the abiotic degradation of this compound are not available in the public literature. However, estimations can be made based on the behavior of analogous compounds.

Hydrolysis: The amide bond in the molecule can be susceptible to hydrolysis, which would be influenced by pH. Under acidic or basic conditions, the rate of hydrolysis is expected to increase, leading to the formation of 3,4-dichloroaniline and trifluoroacetic acid. The presence of the electron-withdrawing trifluoroacetyl group may influence the stability of the amide bond.

Photolysis: The dichlorophenyl ring suggests that the compound may absorb light in the environmentally relevant UV spectrum, making it susceptible to direct photolysis. This process could lead to the cleavage of the C-Cl bonds or the C-N bond. Indirect photolysis, mediated by photosensitizers present in natural waters, could also contribute to its degradation.

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating such rate constants in the absence of experimental data. nih.govecetoc.org

Interactive Data Table: Estimated Abiotic Degradation Parameters

Since no experimental data is available, a hypothetical data table is presented below to illustrate the types of parameters that would be determined. The values are for illustrative purposes only and are not based on experimental results.

| Parameter | Estimated Value | Method |

| Hydrolysis Half-Life (pH 7) | > 1 year | Estimation based on stable amide linkage |

| Aqueous Photolysis Half-Life | 10-100 hours | Estimation based on dichlorophenyl moiety |

| Soil Adsorption Coefficient (Koc) | 500-2000 L/kg | Estimation based on hydrophobicity |

Predictive Models for Environmental Persistence

Predictive models for the environmental persistence of this compound would integrate its physicochemical properties with abiotic and biotic degradation rates. The persistence of this compound will be influenced by several factors:

Chemical Stability: The trifluoromethyl group and the chlorinated phenyl ring generally impart high chemical stability.

Bioavailability: Sorption to soil and sediment organic matter can reduce the bioavailability of the compound for microbial degradation.

Degradation Products: The formation of more persistent or mobile degradation products, such as trifluoroacetic acid, is a critical consideration in persistence modeling.

Abiotic Transformation in Environmental Compartments

The abiotic transformation of this compound in different environmental compartments will be governed by the specific conditions present.

Aquatic Systems: In sunlit surface waters, photolysis is likely to be a significant degradation pathway. Hydrolysis may also contribute to its transformation, particularly in waters with high or low pH.

Soils and Sediments: In soils and sediments, hydrolysis and redox reactions can occur. In anoxic sediments, reductive dechlorination may be a key transformation process. nih.gov The presence of minerals and organic matter can also catalyze abiotic reactions. The compound's mobility in soil will be influenced by its sorption to organic carbon.

The ultimate fate of this compound in the environment will be a complex interplay of these abiotic transformation pathways, alongside any potential for biotic degradation. Computational chemistry methods are increasingly being used to understand the environmental fate of such fluorinated compounds. nih.gov

No Specific Data Available on the Environmental Degradation of this compound

A comprehensive review of scientific literature reveals a significant gap in the understanding of the environmental fate of the chemical compound this compound. Despite extensive searches, no specific studies detailing its degradation pathways in aqueous systems or soil and sediment matrices have been identified.

While the environmental degradation of many chemical compounds is a subject of extensive research, it appears that this compound has not been a focus of such investigations. Consequently, detailed, scientifically validated information on its mechanistic reactivity and breakdown processes in the environment is not available in the public domain.

General principles of environmental chemistry allow for postulations about its potential degradation based on its structural components—a dichlorophenyl group and a trifluoroacetamide group. For instance, the trifluoroacetamide moiety is known to be susceptible to hydrolysis, particularly under alkaline conditions, which could lead to the cleavage of the amide bond. This would likely result in the formation of 3,4-dichloroaniline and trifluoroacetic acid.

Furthermore, the 3,4-dichlorophenyl group is a common feature in various herbicides, and its degradation in the environment is often initiated by microbial activity. Microorganisms in soil and water can metabolize such compounds, potentially leading to the formation of 3,4-dichloroaniline as a primary degradation product.

However, without specific experimental data for this compound, any discussion of its degradation pathways remains speculative. Key data points such as degradation rates, half-lives in different environmental compartments (water, soil, sediment), and the identity of other potential transformation products are currently unknown. Factors influencing its degradation, such as pH, temperature, microbial populations, and the presence of light, have not been specifically studied for this compound.

The absence of dedicated research on the environmental fate of this compound means that a detailed and scientifically accurate article on its degradation in aqueous and soil environments, as per the requested outline, cannot be constructed at this time. The scientific community has not yet published the necessary research to provide a thorough understanding of how this specific compound behaves and persists in the environment.

Biochemical Interaction Studies of N 3,4 Dichlorophenyl 2,2,2 Trifluoroacetamide Non Clinical Focus

In Vitro Enzymatic Biotransformation (Non-Human Enzymes)

Preliminary studies on the enzymatic biotransformation of N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide are exploring its susceptibility to hydrolytic, oxidative, and conjugative metabolic pathways using model enzyme systems.

Investigation of Enzymatic Hydrolysis by Esterases/Amidases

The stability of the amide bond in this compound is a key determinant of its metabolic profile. The amide linkage may be susceptible to hydrolysis by carboxylesterases or amidases, which are known to catalyze the cleavage of such bonds in a variety of xenobiotics. This enzymatic action would result in the formation of 3,4-dichloroaniline (B118046) and 2,2,2-trifluoroacetic acid.

Table 1: Potential Hydrolytic Metabolites of this compound

| Parent Compound | Enzyme Class | Potential Metabolites |

| This compound | Esterases/Amidases | 3,4-dichloroaniline |

| 2,2,2-trifluoroacetic acid |

Note: This table represents a theoretical metabolic pathway. Specific experimental data on the enzymatic hydrolysis of this compound is not yet available.

Oxidative Metabolism by Cytochrome P450 Analogs (Non-Human Sources)

The potential for oxidative metabolism of this compound is being investigated using non-human cytochrome P450 (CYP) enzyme analogs. The dichlorinated phenyl ring is a likely site for oxidative modification, such as hydroxylation. Insights from structurally similar compounds, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), suggest that CYP3A4 may be involved in the biotransformation of chlorinated phenyl-containing molecules. While this provides a lead, direct evidence for the specific CYP isoforms involved in the metabolism of this compound and the resulting metabolites is pending further research.

Conjugation Reactions with Model Enzymes

Following potential initial hydrolysis or oxidation, the resulting metabolites of this compound could undergo phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), would increase the water solubility of the metabolites, facilitating their elimination. For instance, a hydroxylated metabolite of the dichlorophenyl ring could be a substrate for glucuronidation or sulfation.

Molecular Recognition and Binding Studies with Model Biochemical Systems

Understanding the interaction of this compound with proteins and nucleic acids is crucial for elucidating its potential mechanism of action and distribution in a biological system.

Interaction with Isolated Proteins (e.g., Albumins, Receptors - Non-Clinical Context)

The binding affinity of this compound to plasma proteins, such as serum albumin, is a critical parameter that influences its bioavailability and distribution. In vitro studies with isolated proteins like bovine serum albumin (BSA) or other model albumins are necessary to determine the binding constants and the nature of the interaction. The hydrophobic nature of the dichlorophenyl group and the trifluoromethyl moiety may contribute to its binding to hydrophobic pockets within these proteins.

Table 2: Parameters for Protein Binding Studies of this compound

| Parameter | Description |

| Binding Affinity (Ka) | The equilibrium association constant, indicating the strength of the binding. |

| Number of Binding Sites (n) | The stoichiometry of the binding interaction. |

| Thermodynamic Parameters | Changes in enthalpy (ΔH) and entropy (ΔS) to characterize the binding forces. |

Note: Experimental data for these parameters for this compound are not currently available.

Binding to Nucleic Acids (DNA/RNA) in Vitro

The potential for this compound to interact with nucleic acids is another area of investigation. The planar dichlorophenyl ring could potentially intercalate between the base pairs of DNA or bind to the grooves of the DNA helix. Such interactions could have significant implications for cellular processes. In vitro studies using techniques such as fluorescence spectroscopy, circular dichroism, and viscosity measurements with isolated DNA or RNA are required to characterize any potential binding.

Metabolomic Pathways in Non-Human Biological Systems (In Vitro/Ex Vivo)

Analysis of Transformation Products in Plant Extracts:Similarly, no research was found that analyzes how this compound is transformed or broken down by plant extracts.

While research exists on related compounds, such as the parent molecule 3,4-dichloroaniline, the strict requirement to focus solely on this compound prevents the inclusion of such data. The absence of specific research on the target compound means that no scientifically accurate and relevant information can be provided for the requested article.

Advanced Analytical Method Development for N 3,4 Dichlorophenyl 2,2,2 Trifluoroacetamide Research

Coupled Analytical Techniques